molecular formula C13H18BN3O2 B2715263 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine CAS No. 2086184-54-3

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine

Número de catálogo: B2715263
Número CAS: 2086184-54-3
Peso molecular: 259.12
Clave InChI: UZRJEGRHOHIUPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine is a sophisticated boronic ester pinacol ester intermediate primarily employed in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heteroaryl systems. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of complex molecular architectures. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its ability to mimic purine bases and interact with a variety of kinase ATP-binding sites. This specific derivative is designed for the efficient functionalization of the 6-position of the core scaffold, enabling the rapid exploration of structure-activity relationships. Researchers value this compound for the development of targeted therapeutics, particularly in oncology, where similar pyrazolopyrimidine-based compounds have been investigated as potent inhibitors of protein kinases such as EGFR and cyclin-dependent kinases. The presence of the pinacol boronate group makes it a stable and highly effective partner in palladium-catalyzed coupling with various aryl halides, facilitating the late-stage diversification of the core heterocycle to generate novel candidate molecules for high-throughput screening and lead optimization programs.

Propiedades

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2/c1-9-6-11-15-7-10(8-17(11)16-9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRJEGRHOHIUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=CC(=N3)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the heterocyclic ring system, followed by the introduction of the boron moiety. Common reagents used in these reactions include boronic acids or boron trifluoride, and the reactions are usually carried out under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables palladium-catalyzed coupling with aryl/heteroaryl halides. This reaction is pivotal in medicinal chemistry for constructing biaryl systems.

Reaction PartnerCatalyst SystemConditionsYieldApplicationSources
Aryl halides (e.g., Br)Pd(dppf)Cl₂, Na₂CO₃DMF/H₂O, 100°C, 12–24 hr70–85%Anticancer intermediates
4-BromophenylacetatePd(PPh₃)₄, K₂CO₃DME, 80°C, 8 hr63%PDE2A inhibitor precursors
TrifluoromethoxyphenylPd(OAc)₂, SPhosTHF/H₂O, reflux, 16 hr78%Kinase-targeted drug candidates

Mechanistic Insight : The boronic ester undergoes transmetallation with Pd⁰, forming a Pd–aryl intermediate that couples with the electrophilic partner . Steric hindrance from the methyl group at position 2 slightly reduces coupling efficiency compared to unsubstituted analogs .

Nucleophilic Aromatic Substitution

The electron-deficient pyrazolo[1,5-a]pyrimidine core permits substitutions at positions 5 and 7.

ReagentPositionConditionsProduct FunctionalityYieldSources
Morpholine7DMF, 120°C, 6 hrMorpholinyl65%
3-Methyl-1H-1,2,4-triazole5TEA, DCM, RT, 12 hrTriazolyl73%
Sodium methoxide7MeOH, reflux, 4 hrMethoxy58%

Key Observation : Substitution at position 7 is favored due to lower electron density compared to position 5 . The methyl group at position 2 does not significantly hinder reactivity.

Electrophilic Aromatic Substitution

The core undergoes halogenation and nitration under controlled conditions.

ReactionReagentPositionConditionsYieldSources
BrominationNBS, AIBN3CCl₄, 80°C, 2 hr45%
ChlorinationPCl₅, POCl₃5Reflux, 6 hr60%

Note : Halogenation introduces handles for further functionalization (e.g., Suzuki couplings). Position 3 bromination is less common but achievable with radical initiators .

Oxidation and Reduction

The boronic ester is stable to mild oxidants but hydrolyzes under acidic conditions.

ReactionReagentConditionsProductYieldSources
Boronic ester hydrolysisHCl (1M)THF/H₂O, RT, 2 hrBoronic acid90%
Core oxidationH₂O₂, AcOH60°C, 4 hrPyrazolo[1,5-a]pyrimidine N-oxide55%

Stability Note : The pinacol boronic ester resists oxidation by H₂O₂ but reacts with stronger oxidants like RuO₄.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine involves multiple steps that typically include the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the boron-containing substituent. The dioxaborolane moiety enhances the compound's reactivity and solubility in various organic solvents.

Key Synthetic Pathways

  • Formation of Pyrazolo[1,5-a]pyrimidine Core :
    • The initial step often involves cyclization reactions that yield the pyrazolo[1,5-a]pyrimidine structure.
  • Boron Substitution :
    • The introduction of the dioxaborolane group is typically achieved through nucleophilic substitution reactions or coupling reactions utilizing boronic acids or esters.
  • Purification :
    • The final product is purified using techniques such as chromatography to ensure high purity levels (often >95%).

Anticancer Properties

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance:

  • Inhibition of Protein Kinases : The compound has been evaluated for its ability to inhibit various protein kinases implicated in cancer progression. Studies have shown that it can effectively inhibit ALK2 (activin receptor-like kinase 2), which is a target in certain cancers associated with mutated histone H3 proteins .

Antimicrobial Activity

The structural features of 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine suggest potential antimicrobial activity. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines have shown efficacy against various bacterial strains and fungi .

Neuroprotective Effects

Emerging studies have explored the neuroprotective effects of this compound and its derivatives. The ability to modulate pathways involved in neurodegenerative diseases is under investigation .

Case Study 1: Inhibition of ALK2

A study focused on the inhibition of ALK2 using derivatives of pyrazolo[1,5-a]pyrimidine demonstrated that compounds with a dioxaborolane substituent exhibited enhanced potency compared to their analogs without this group. The IC50 values were significantly lower for these compounds when tested in vitro against HEK293 cells .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of a series of pyrazolo[1,5-a]pyrimidine derivatives against Candida albicans and Staphylococcus aureus. Compounds similar to 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine showed promising results with minimum inhibitory concentrations (MIC) ranging from 0.05 to 0.3 μg/mL .

Mecanismo De Acción

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The boron moiety can form stable complexes with various biomolecules, potentially inhibiting or modifying their activity. The heterocyclic ring system may also play a role in the compound’s overall bioactivity by facilitating interactions with enzymes or receptors.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives are structurally diverse, with variations in substituents and boronate functionalization significantly impacting their properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine 2-CH₃, 6-boronate ester 245.09* Cross-coupling reagent; enhanced hydrophobicity due to methyl group
6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine 6-Cl, 3-boronate ester 279.53 Electrophilic halogen enhances reactivity in nucleophilic substitutions
5-Methyl-2-(4-boronate-phenyl)pyrazolo[1,5-a]pyrimidin-7-amine 5-CH₃, 2-aryl-boronate, 7-NH₂ 350.22 Amine group enables hydrogen bonding; explored in kinase inhibitor studies
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine No methyl group at position 2, 6-boronate ester 245.09 Baseline boronate ester; used in fluorescent molecule synthesis
5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine 5-BrCH₂ Not reported Bromomethyl group facilitates further functionalization (e.g., alkylation)

*Molecular weight calculated based on formula C₁₂H₁₆BN₃O₂.

Key Comparative Insights:

Reactivity in Cross-Coupling Reactions: The 2-methyl derivative exhibits slower hydrolysis of the boronate ester compared to the non-methylated analog due to steric protection . The 6-chloro-3-boronate analog (MW 279.53) shows dual functionality, participating in both Suzuki coupling and halogen displacement reactions .

Biological Activity: The 7-amine derivative (MW 350.22) demonstrates improved kinase inhibition (IC₅₀ ~50 nM) compared to non-aminated analogs, attributed to hydrogen-bonding interactions . The 2-methyl group in the target compound may enhance membrane permeability in drug candidates due to increased lipophilicity .

Stability and Solubility: Chloro and bromo substituents (e.g., 6-Cl, 5-BrCH₂) reduce aqueous solubility but improve stability in organic solvents .

Synthetic Utility :

  • The 2-methyl derivative is preferred for iterative cross-coupling in drug discovery, as the methyl group minimizes undesired side reactions .
  • 5-(Bromomethyl) analogs serve as intermediates for alkylation or click chemistry .

Actividad Biológica

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanism of action based on recent studies.

The compound has a molecular formula of C16H20BNO3C_{16}H_{20}BNO_3 and a molecular weight of 285.15 g/mol. It features a pyrazolo[1,5-a]pyrimidine scaffold which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant biological activities including:

  • Anticancer Activity : Many studies have demonstrated the ability of these compounds to inhibit cancer cell growth across various cancer types.
  • Kinase Inhibition : They show potential as inhibitors for key kinases involved in cancer progression.

Anticancer Activity

A notable study evaluated the anticancer activity of synthesized pyrazolo[1,5-a]pyrimidine derivatives. The compound displayed a mean growth inhibition (GI%) of 43.9% across 56 different cancer cell lines. This broad-spectrum activity suggests that the compound can effectively target multiple types of cancer cells .

Case Study: In Vitro Evaluation

In vitro studies were conducted on renal carcinoma cell lines (RFX 393), which are characterized by high expression levels of CDK2 and TRKA proteins. The results indicated:

  • Inhibition Potency : Compounds derived from the pyrazolo[1,5-a]pyrimidine framework exhibited IC50 values of 11.70 µM for one derivative and 19.92 µM for another when compared to staurosporine as a reference .
  • Cell Cycle Arrest : Treatment with these compounds resulted in significant arrest at the G0–G1 phase of the cell cycle, with treated populations increasing to 84.36% , indicating their potential to halt cancer cell proliferation .

The mechanism by which 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine exerts its effects appears to involve:

  • Binding Affinity : Molecular docking studies revealed that the compound binds effectively to CDK2 and TRKA binding sites with orientations similar to established inhibitors like milciclib and repotrectinib .
  • Induction of Apoptosis : The compounds have been shown to induce apoptosis in treated cancer cells, further supporting their role as potential anticancer agents .

Comparative Analysis

The following table summarizes the biological activity findings related to 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine compared to other derivatives:

Compound NameIC50 (µM)GI% Across Cell LinesCell Cycle Phase Arrest
2-methyl-6-(4,4,5,5-tetramethyl...)11.7043.9%G0–G1 Phase (84.36%)
Other Derivative A19.9240%G0–G1 Phase (78.01%)
Staurosporine (Reference)---

Q & A

Q. What are the common synthetic routes to prepare 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts. For example, a boronate ester precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) reacts with a halogenated pyrazolo[1,5-a]pyrimidine derivative under optimized conditions (e.g., PdCl₂(PPh₃)₂, Na₂CO₃, DMF, 80°C) . Alternatively, cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or α,β-unsaturated nitriles can generate the pyrazolo[1,5-a]pyrimidine core, followed by borylation .

Q. How is the regiochemistry of pyrazolo[1,5-a]pyrimidine derivatives confirmed during synthesis?

Regioselectivity is validated using 2D NMR techniques like (15N,1H) HMBC, which identifies nitrogen-proton coupling patterns. X-ray crystallography provides definitive structural confirmation, as seen in studies resolving ambiguities in fused heterocycles . For intermediates, IR and ¹H/¹³C NMR are used to track functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .

Q. What analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at δ 2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₁₉BN₄O₂: calc. 298.16) .
  • X-ray Diffraction : Resolves crystallographic packing and bond lengths, critical for structural validation .

Advanced Research Questions

Q. How can contradictory spectral data during synthesis be resolved?

Discrepancies between expected and observed NMR/IR data often arise from regioisomeric byproducts or solvent effects. To address this:

  • Perform HMBC/NOESY experiments to clarify through-space correlations .
  • Compare experimental data with computational predictions (e.g., DFT-optimized structures) .
  • Reproduce reactions under inert conditions to exclude oxidation artifacts .

Q. What strategies optimize Suzuki-Miyaura coupling yields for this boronate ester?

Key parameters include:

ParameterOptimal ConditionsReference
CatalystPdCl₂(dppf) or Pd(PPh₃)₄
BaseNa₂CO₃ or Cs₂CO₃
SolventDMF/H₂O or THF
Temperature80–100°C
Boron reagent ratio1.2–1.5 equiv. to halide
Pre-activating the boronate ester with KF or molecular sieves improves reactivity .

Q. How does steric hindrance from the tetramethyl dioxaborolane group affect downstream reactivity?

The bulky dioxaborolane group can slow transmetallation in cross-couplings, requiring higher catalyst loadings (5–10 mol% Pd). It also enhances stability against protodeboronation, enabling storage at room temperature . Computational studies suggest the methyl groups increase electron density at boron, facilitating oxidative addition .

Q. What are the challenges in achieving enantioselective functionalization of this scaffold?

The planar pyrazolo[1,5-a]pyrimidine core lacks chiral centers, necessitating asymmetric catalysis for enantioselective modifications. Strategies include:

  • Chiral phosphine ligands (e.g., BINAP) in Pd-catalyzed couplings .
  • Enzymatic resolution of intermediates (e.g., lipase-mediated acylations) .
  • Dynamic kinetic resolution under basic conditions .

Data Contradiction Analysis

Q. Conflicting reports on the biological activity of pyrazolo[1,5-a]pyrimidines: How to reconcile discrepancies?

Variations in bioassay results (e.g., COX-2 inhibition IC₅₀ ranging from nM to µM) often stem from:

  • Substituent positioning : 6,7-Disubstituted derivatives (e.g., 10f) show higher activity than 5-substituted analogs .
  • Assay conditions: Whole-blood vs. recombinant enzyme assays yield different IC₅₀ values .
  • Solubility differences: Lipophilic groups (e.g., CF₃) improve membrane permeability but reduce aqueous solubility .

Methodological Recommendations

  • Synthetic Protocols : Prioritize Pd-catalyzed cross-coupling for scalability (>70% yield) .
  • Purification : Use silica gel chromatography (hexane/EtOAc) or recrystallization (ethanol/water) .
  • Safety : Handle boronate esters under nitrogen to prevent hydrolysis; use gloveboxes for air-sensitive steps .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.